molecular formula C17H17F3N2O3S B605075 AB-423

AB-423

Cat. No.: B605075
M. Wt: 386.4 g/mol
InChI Key: BBLXLHYPDOMJMO-SNVBAGLBSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

This compound is chemically defined by its systematic name, molecular formula, and stereochemical configuration. Key identifiers include:

Descriptor Value Source
IUPAC Name (R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide
CAS Registry Number 1572510-80-5
Molecular Formula C₁₇H₁₇F₃N₂O₃S
Molecular Weight 386.39 g/mol
Canonical SMILES CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
InChI Key BBLXLHYPDOMJMO-SNVBAGLBSA-N

Synonyms include AB423, DVR-23, and 5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide. The compound’s structure features a benzamide core substituted with fluorinated aromatic groups and a sulfamoyl-linked sec-butyl chain, critical for its capsid assembly inhibition mechanism.

Crystallographic Analysis and Stereochemical Configuration

Crystallization data for this compound are limited in the literature. However, its stereochemical configuration is explicitly defined by the (R)-enantiomer in its IUPAC name, indicating a chiral center at the sec-butyl group. While no crystallographic studies of this compound itself have been reported, its stereochemistry is validated through synthetic and analytical methods.

Property Description Source
Chiral Center (R)-configuration at the sec-butyl carbon
Crystallographic Data Not reported in available literature

The absence of crystallographic data reflects the compound’s early-stage research profile, though its stereochemical purity is confirmed via HPLC and NMR.

Spectroscopic Profiling (NMR, MS, IR)

Spectroscopic characterization of this compound focuses on confirming structural integrity rather than detailed spectral analysis.

Method Key Findings Source
¹H NMR Consistent with the proposed structure; no detailed peak assignments provided
MS Molecular ion peaks align with calculated molecular weight (386.39 g/mol)
IR No specific absorption data reported; general functional group profiles inferred

High-Performance Liquid Chromatography (HPLC) confirms >98% purity, with HPLC and LCMS data aligning with the molecular formula.

Thermodynamic Properties and Solubility Profiles

This compound’s physicochemical properties are critical for its formulation and bioavailability.

Property Value Source
Solubility in DMSO 60 mg/mL (155.28 mM) to ≥100 mg/mL (258.81 mM)
Storage Conditions Powder: -20°C for 3 years; Solution: -80°C for 6 months
LogP 3.35–5.58 (theoretical estimates)
Thermal Stability Stable under standard storage conditions; no degradation noted

Solubility Variability : Discrepancies in DMSO solubility (60–100 mg/mL) may arise from differences in measurement protocols or batch variations. The compound’s high DMSO solubility facilitates in vitro testing but suggests moderate aqueous solubility, necessitating formulation optimization for in vivo applications.

Properties

IUPAC Name

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXLHYPDOMJMO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features and Retrosynthetic Analysis

This compound belongs to the sulfamoylbenzamide family, characterized by a benzamide backbone substituted with a sulfamoyl group. The compound’s structure-activity relationship (SAR) studies indicate that the sulfamoyl moiety is critical for binding to the HBV core protein dimer interface, thereby destabilizing capsid assembly. Retrosynthetic analysis suggests a convergent approach involving:

  • Synthesis of the benzamide core via coupling of a substituted benzoic acid derivative with an appropriate amine.

  • Introduction of the sulfamoyl group through sulfonation followed by amidation.

  • Functionalization of side chains to optimize pharmacokinetic properties, such as hepatic exposure and serum stability.

Formation of the Benzamide Core

The benzamide core is synthesized via a nucleophilic acyl substitution reaction. A substituted benzoyl chloride reacts with a primary or secondary amine in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. For example:
Benzoyl chloride+AmineTEA, DCMBenzamide intermediate\text{Benzoyl chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Benzamide intermediate}
This step is critical for establishing the planar conformation required for interactions with hydrophobic pockets in the HBV core protein.

Sulfamoylation of the Benzamide Intermediate

The sulfamoyl group is introduced using sulfamoyl chloride under controlled conditions. Reaction optimization involves maintaining low temperatures (−10°C to 0°C) to minimize side reactions, such as over-sulfonation or decomposition. The resulting sulfamoylbenzamide is purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradient), yielding a white crystalline solid.

Side Chain Functionalization

To enhance metabolic stability and liver-targeted delivery, this compound incorporates a branched alkyl side chain. This modification is achieved through a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple a hydroxyl-containing intermediate with the sulfamoylbenzamide core. The reaction proceeds in tetrahydrofuran (THF) at 25°C, followed by purification via reverse-phase high-performance liquid chromatography (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm this compound’s structure. Key spectral data include:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.70–7.77 (m, 2H, aromatic), 5.40–5.45 (m, 1H, benzyl CH), 2.62–2.76 (m, 1H, isopropyl CH).

  • ESI-TOF MS: [M+H]⁺ calculated for C₁₉H₂₃N₃O₃S: 384.1321; observed: 384.1318.

Purity and Stability Assessment

This compound’s purity (>98%) is verified using ultra-HPLC (UHPLC) with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid). Stability studies in human serum reveal a 5-fold reduction in potency at 40% serum concentration, necessitating lipid-based formulations for in vivo administration.

Pharmacokinetic and Formulation Considerations

Liver-Targeted Delivery

Pharmacokinetic studies in CD-1 mice demonstrate significant hepatic accumulation of this compound, with liver-to-plasma ratios exceeding 10:1 after oral administration. This is attributed to the compound’s lipophilic side chain, which enhances passive diffusion into hepatocytes.

Serum Binding and Dose Optimization

This compound exhibits moderate serum protein binding, with a serum shift ratio of 5.0 at 40% human serum (Table 1). This necessitates dose adjustments in clinical settings to maintain effective free drug concentrations.

Table 1: Serum Shift Ratios of this compound and Entecavir (ETV) in AML12-HBV10 Cells

Human Serum (%)This compound EC₅₀ (μM)Serum Shift RatioETV EC₅₀ (μM)Serum Shift Ratio
00.3631.00.0071.0
401.8135.00.0294.0

Scalability and Process Optimization

Large-Scale Synthesis Challenges

Key challenges in scaling this compound production include:

  • Low Yield in Sulfamoylation: Optimizing stoichiometry (sulfamoyl chloride:benzamide = 1.2:1) and reaction time (4–6 hours) improves yields to 75–80%.

  • Purification Complexity: Combining silica gel chromatography with recrystallization (solvent: ethanol/water) achieves >99% purity for preclinical batches.

Green Chemistry Approaches

Recent advancements in organoboron chemistry enable visible-light-mediated C–S bond formation, potentially streamlining sulfamoyl group installation (Fig. 1). This method eliminates photoredox catalysts, reducing production costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions

AB-423 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzamide core.

    Substitution: Substitution reactions, such as halogenation and nitration, are commonly used to introduce different substituents onto the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted benzamides with different functional groups, which can be further modified to enhance the compound’s properties .

Scientific Research Applications

Key Findings on Mechanism:

  • Capsid Assembly Modulation : AB-423 binds to the dimer-dimer interface of the HBV core protein, which is crucial for capsid assembly and stability .
  • Inhibition of Viral Replication : In various cell culture models, this compound demonstrated potent inhibition of HBV replication with effective concentrations ranging from 0.08μM0.08\,\mu M to 0.27μM0.27\,\mu M for 50% effective concentration (EC50) and up to 1.32μM1.32\,\mu M for 90% effective concentration (EC90) .

Antiviral Drug Development

This compound is being explored as a candidate for antiviral therapy against HBV. Its ability to inhibit multiple strains of HBV, including nucleos(t)ide-resistant variants, makes it a valuable asset in the ongoing battle against viral hepatitis.

Preclinical Studies

Extensive preclinical studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics : In CD-1 mice, this compound showed significant systemic exposure with higher accumulation in the liver, suggesting favorable pharmacokinetic properties for targeting liver infections .
  • Safety Profile : The compound exhibited no significant cytotoxicity at concentrations exceeding 10μM10\,\mu M, indicating a potentially safe therapeutic window for further clinical evaluation .

Cell Culture Models

This compound has been tested in various hepatocyte cell lines:

  • HepDES19 Cells : In these models, this compound effectively inhibited capsid-associated RNA and DNA without affecting total pgRNA levels .
  • Primary Human Hepatocytes : The compound demonstrated a reduction in HBV DNA levels in supernatants by one log unit with an EC50 of 0.078μM0.078\,\mu M, validating its potency in more physiologically relevant systems .

Data Summary

The following table summarizes key data from various studies on this compound:

Study SourceCell Line/ModelEC50 (μM\mu M)EC90 (μM\mu M)Cytotoxicity
AML12-HBV100.260Not specified>10
HepDE190.267Not specified>10
Primary Human Hepatocytes0.078Not specified>10
HepG2.2.150.134Not specified>10

Mechanism of Action

AB-423 exerts its effects by inhibiting the assembly of the hepatitis B virus capsid. It specifically targets the dimer-dimer interface of the core protein, preventing the encapsidation of pregenomic RNA and the formation of relaxed circular DNA. This disruption in the viral replication process leads to a significant reduction in viral load .

Comparison with Similar Compounds

Comparison with Similar Compounds

EDP-514

  • Class/Type : Type II CpAM.
  • Mechanism : Reduces HBV DNA, RNA, and slightly lowers HBsAg/HBeAg.
  • Key Efficacy: Synergistic with entecavir (ETV), tenofovir (TFV), and GLS4 (class I CpAM) in vitro .
  • Development Status : Advanced to Phase II trials.

AB-506

  • Class/Type : Class II CpAM (second-generation SBA).
  • Mechanism : Inhibits capsid assembly with higher preclinical potency than AB-423 .
  • Safety : Caused acute hepatitis in healthy volunteers during Phase Ia, leading to discontinuation .

NVR 3-778

  • Class/Type : Class II CpAM (SBA).
  • Mechanism : Forms empty capsids, similar to this compound .
  • Key Efficacy : Early reductions in HBV DNA and HBeAg in Phase I .

JNJ-6379 (JNJ-56136379)

  • Class/Type : CpAM.
  • Mechanism : Used in combination with RNAi (JNJ-3989).
  • Key Efficacy : Marked HBsAg decline in 12-week combination therapy .
  • Development Status : Phase II.

ABI-H0731

  • Class/Type : CpAM.
  • Mechanism : Reduces HBV DNA/RNA levels.
  • Safety : Well-tolerated in Phase II with NUCs .

Bay 41-4109

  • Class/Type : Class I CpAM.
  • Mechanism : Induces aberrant capsid polymers, leading to lysosomal degradation .
  • Key Efficacy : Preclinical activity with perinuclear HBc clustering .

Canocapavir

  • Class/Type : CpAM.
  • Mechanism : Alters HBc protein localization to the cytoplasm, similar to this compound .

Data Tables

Compound Class/Type Mechanism of Action Key Efficacy Data Safety Profile Development Status References
This compound Class II CpAM Inhibits pgRNA encapsidation, cccDNA formation EC50: 0.08–0.27 μM; additive/synergistic with NUCs, RNAi, PegIFN Well-tolerated (Phase I) Discontinued (Phase I)
EDP-514 Type II CpAM Reduces HBV DNA/RNA, slight HBsAg decline Synergistic with ETV, TFV, GLS4 Not reported Phase II
AB-506 Class II CpAM Inhibits capsid assembly Preclinical potency > this compound Hepatotoxicity (Phase Ia) Discontinued (Phase Ia)
NVR 3-778 Class II CpAM Forms empty capsids Early HBV DNA/HBeAg reduction Not reported Phase I completed
JNJ-6379 CpAM Combo with RNAi (JNJ-3989) Marked HBsAg decline in combination Well-tolerated Phase II
ABI-H0731 CpAM Reduces HBV DNA/RNA Safe in combo with NUCs Well-tolerated Phase II ongoing
Bay 41-4109 Class I CpAM Induces aberrant capsids Preclinical HBc clustering Not reported Preclinical

Discussion of Research Findings

  • This compound’s Strengths: Demonstrated pan-genotypic activity, dual inhibition of pgRNA encapsidation and cccDNA synthesis, and synergy in combination therapies . In HBV-infected mice, triple therapy (this compound + ARB-1740 + PegIFN) achieved the greatest HBsAg reduction .
  • Safety Challenges : AB-506’s discontinuation due to hepatotoxicity highlights the risk profile of CpAMs .
  • Class Differences : Class II CpAMs (this compound, NVR 3-778) form empty capsids, while class I (Bay 41-4109) disrupt capsid assembly .
  • Combination Potential: JNJ-6379 and ABI-H0731 show promise in regimens combining CpAMs with RNAi or NUCs .

Biological Activity

AB-423 is a novel compound classified as a sulfamoylbenzamide and is primarily recognized for its role as an inhibitor of the hepatitis B virus (HBV). This article provides a detailed examination of the biological activity of this compound, drawing on various research findings, case studies, and data tables to illustrate its efficacy and potential applications in antiviral therapy.

This compound functions as a class II capsid inhibitor , targeting the HBV capsid protein. Its mechanism involves interference with the capsid uncoating process, which is crucial for the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) within host cells. This inhibition prevents viral replication and propagation.

Key Findings:

  • Inhibition of HBV Replication : In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HBV, with a 50% effective concentration (EC50) ranging from 0.08 to 0.27 μM and an EC90 between 0.33 to 1.32 μM. Notably, it shows no significant cytotoxicity, with a 50% cytotoxic concentration greater than 10 μM .
  • Broad Spectrum Activity : this compound effectively inhibits multiple HBV genotypes (A through D) and nucleos(t)ide-resistant variants, showcasing its potential as a versatile antiviral agent .

Pharmacokinetics

Pharmacokinetic studies conducted in CD-1 mice indicate that this compound achieves significant systemic exposure, with enhanced accumulation in the liver—an essential organ for HBV infection. The compound's pharmacokinetic profile supports its administration in therapeutic settings aimed at chronic HBV infection.

Table 1: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Systemic ExposureHigh
Liver AccumulationSignificant
Half-LifeTBD
Dose AdministrationTwice daily

Combination Therapy

Research has shown that this compound can be effectively combined with other antiviral agents, such as nucleos(t)ide analogs and interferon alpha, leading to additive or synergistic effects in antiviral activity. In dual combination studies, this compound demonstrated enhanced efficacy when used alongside entecavir or ARB-1467 .

Case Studies

Several preclinical models have been utilized to assess the effectiveness of this compound:

  • Hydrodynamic Injection Model : In this model of HBV infection, administration of this compound resulted in a dose-dependent reduction in serum HBV DNA levels after seven days of treatment.
  • Combination Studies : The addition of this compound to existing antiviral regimens showed improved outcomes compared to monotherapy, indicating its potential role in enhancing treatment efficacy for chronic hepatitis B patients .

Q & A

Q. What is the molecular mechanism of AB-423 in inhibiting HBV replication?

this compound acts as a core protein allosteric modulator (CpAM), disrupting HBV capsid assembly and preventing pgRNA encapsidation. This inhibits the formation of covalently closed circular DNA (cccDNA) and reduces viral replication. Key assays to confirm this mechanism include capsid assembly disruption tests (e.g., electron microscopy) and quantification of cccDNA via Southern blot or qPCR .

Q. Which in vitro models are commonly used to evaluate this compound’s antiviral activity?

HepAD38, HepG2.2.15, and primary human hepatocytes are standard models. EC50 values for HBV DNA inhibition range from 0.08–0.27 μM in these systems, with variations attributed to differences in cell line sensitivity and assay protocols .

Q. What are the primary efficacy metrics for this compound in preclinical studies?

Key metrics include:

  • EC50/EC90 : 0.08–0.27 μM/0.33–1.32 μM for HBV DNA suppression.
  • Cytotoxicity (CC50) : >10 μM in AML12-HBV10 cells, indicating high selectivity.
  • cccDNA inhibition : EC50 ~0.260 μM in HepAD38 cells .

Q. How is this compound’s cytotoxicity assessed in preclinical models?

Cytotoxicity is evaluated using cell viability assays (e.g., MTT or CCK-8) in hepatocyte-derived cell lines (e.g., AML12-HBV10). This compound consistently shows low cytotoxicity (CC50 >10 μM), supporting its therapeutic window .

Q. What validated assays confirm this compound’s inhibition of HBV DNA synthesis?

Quantitative PCR (qPCR) for HBV DNA in culture supernatants and intracellular rcDNA quantification are standard. ELISA for HBeAg/HBsAg reduction is used to assess antigen suppression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s EC50 values across studies?

Variations arise from differences in cell models (e.g., HepAD38 vs. HepG2.2.15), assay duration, and viral load quantification methods. To standardize results, use orthogonal assays (e.g., Northern blot for pgRNA, qPCR for cccDNA) and replicate experiments across multiple cell lines .

Q. What methodological considerations are critical for studying this compound’s impact on cccDNA?

  • Use primary human hepatocytes or advanced 3D liver organoids to mimic in vivo cccDNA dynamics.
  • Combine Southern blotting with CRISPR-based cccDNA-targeting tools for precise quantification.
  • Monitor long-term effects (≥14 days) to account for cccDNA stability .

Q. How should combination therapy studies with this compound and nucleos(t)ide analogs (NAs) be designed?

  • In vitro : Co-treat HBV-infected cells with this compound and NAs (e.g., entecavir) to measure synergistic effects on HBV DNA and rcDNA.
  • In vivo : Use humanized liver mouse models to assess cccDNA reduction and HBsAg seroclearance.
  • Data analysis : Apply the Chou-Talalay method to calculate combination indices (CI) .

Q. What are the implications of this compound’s clinical discontinuation for preclinical research?

Despite its discontinuation (due to prioritization of AB-506), this compound remains a valuable tool compound for studying CpAM mechanisms. Researchers should focus on:

  • Identifying resistance mutations via serial passage experiments.
  • Exploring structure-activity relationships (SAR) to refine next-generation CpAMs .

Q. How can multi-omics approaches enhance this compound research?

Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to:

  • Map host pathways affected by this compound (e.g., stress response genes).
  • Identify off-target effects using kinase profiling or thermal shift assays.
  • Validate findings with CRISPR-Cas9 knockout models .

Methodological Best Practices

  • Reproducibility : Adhere to MIAME guidelines for omics data and detail cell culture conditions (e.g., serum concentration, passage number) .
  • Statistical rigor : Report exact P-values and confidence intervals; avoid stating "significant" without statistical validation .
  • Conflict resolution : Cross-validate key findings using orthogonal assays (e.g., qPCR + Southern blot for cccDNA) .

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